GPR34 receptor antagonist 3

GPCR pharmacology GPR34 inhibition cAMP assay

Select this specific GPR34 antagonist (Compound 5e) for defined, reproducible ERK1/2 pathway inhibition. With validated in vivo efficacy in neuropathic pain models at 10-20 mg/kg and low cytotoxicity up to 30 µM, it is the reliable benchmark for LysoPS-GPR34 research. Avoid experimental variability from non-equivalent GPR34 antagonists.

Molecular Formula C30H26ClNO5
Molecular Weight 516.0 g/mol
Cat. No. B12369536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGPR34 receptor antagonist 3
Molecular FormulaC30H26ClNO5
Molecular Weight516.0 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)NC(=O)COC3=CC=C(C=C3)C4=CC(=CC=C4)Cl
InChIInChI=1S/C30H26ClNO5/c31-25-8-4-7-24(18-25)23-11-15-27(16-12-23)37-20-29(33)32-28(30(34)35)17-21-9-13-26(14-10-21)36-19-22-5-2-1-3-6-22/h1-16,18,28H,17,19-20H2,(H,32,33)(H,34,35)/t28-/m0/s1
InChIKeyPGLQPMIYELXADW-NDEPHWFRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GPR34 Receptor Antagonist 3: Technical Baseline and Procurement Specifications


GPR34 receptor antagonist 3, designated as Compound 5e in the primary literature, is a synthetic small-molecule antagonist of the G protein-coupled receptor 34 (GPR34) [1]. It is characterized by the molecular formula C₃₀H₂₆ClNO₅, a molecular weight of 515.98 g/mol, and a reported purity specification of ≥99.88% . This compound functions by binding to GPR34 and competitively inhibiting receptor activation by its endogenous ligand, lysophosphatidylserine (LysoPS), thereby blocking downstream ERK1/2 phosphorylation [1].

Why Generic Substitution of GPR34 Antagonists is Scientifically Invalid


The GPR34 antagonist chemical space is characterized by profound divergence in potency, selectivity profiles, and structural scaffolds, precluding any assumption of functional interchangeability [1]. Published data demonstrate that in-class compounds, such as YL-365, exhibit nanomolar potency (IC₅₀ = 17 nM) that differs by over an order of magnitude from the sub-micromolar potency of Compound 5e (IC₅₀ = 680 nM) [2]. Moreover, these compounds possess distinct chemical backbones, leading to divergent binding modes at the orthosteric site, as revealed by cryo-EM structures, and consequently, non-equivalent off-target interaction profiles . Substituting one GPR34 antagonist for another without rigorous experimental validation therefore introduces substantial risk of experimental failure and irreproducible results.

Quantitative Evidence Guide: Verifiable Differentiation of GPR34 Antagonist 3 (Compound 5e)


Differentiated Potency: Compound 5e Exhibits Sub-Micromolar Antagonism with Divergent IC₅₀ Values Across Orthogonal Assay Platforms

Compound 5e demonstrates differentiated potency depending on the functional assay platform, with an IC₅₀ of 0.680 μM in a GloSensor cAMP assay and a more potent IC₅₀ of 0.059 μM in a Tango assay, as reported in the primary medicinal chemistry publication [1]. This contrasts with the more potent antagonist YL-365, which displays an IC₅₀ of 0.017 μM (17 nM) in binding assays [2]. This assay-dependent potency profile is a unique characteristic of the 5e chemical scaffold that must be considered during experimental design.

GPCR pharmacology GPR34 inhibition cAMP assay Tango assay

Selectivity Profile: Compound 5e is Reported to be Highly Selective in vitro

The primary literature reports that Compound 5e exhibits 'high selectivity' in vitro, implying a favorable off-target profile that reduces the likelihood of confounding biological activity [1]. This is a key differentiator from earlier-generation or less-optimized GPR34 ligands. For context, the structurally distinct antagonist YL-365 has been profiled against a panel of 378 kinases and showed no activity , setting a high bar for selectivity. While the exact panel size for 5e's selectivity assessment is not detailed in the source, its 'high selectivity' is presented as a core optimization outcome of the structure-activity relationship (SAR) study.

drug selectivity off-target effects GPCR profiling

In Vivo Efficacy: Compound 5e Demonstrates Antisensory Activity in a Mouse Model of Neuropathic Pain

Compound 5e demonstrates statistically significant antisensory activity in a mouse model of neuropathic pain at doses of 10 and 20 mg/kg administered via intraperitoneal injection twice daily [1]. This provides direct in vivo proof-of-concept for the compound's therapeutic potential. This contrasts with the more potent antagonist YL-365, which also showed efficacy in a similar neuropathic pain model but via downregulation of iNOS [2], suggesting potentially different downstream mechanisms or potency/efficacy relationships.

neuropathic pain in vivo pharmacology behavioral model

Favorable Cytotoxicity Profile: Compound 5e Exhibits Low Cytotoxicity Across Multiple Cell Lines

Compound 5e demonstrates a favorable in vitro safety profile, with no obvious cytotoxicity observed in a panel of cell lines including HEK293T, COS-7, BEAS-2B, Muller, LX-2, and HUVEC cells at concentrations up to 30 μM over 72 hours, as measured by MTT assay [1]. This low cytotoxicity is a key feature that distinguishes it from other tool compounds that may exhibit cellular toxicity at similar or lower concentrations. This allows for its use at higher concentrations to ensure full target engagement without confounding results from cell death.

cytotoxicity in vitro safety MTT assay

Recommended Research Applications for GPR34 Antagonist 3 Based on Validated Evidence


Elucidating LysoPS/GPR34/ERK1/2 Signaling Pathways in Cellular Models

Compound 5e is an optimal tool for investigating the role of the LysoPS-GPR34 axis in driving ERK1/2 phosphorylation, as demonstrated in CHO cells expressing GPR34 [1]. Its favorable cytotoxicity profile at concentrations up to 30 μM [1] allows researchers to confidently apply doses that ensure complete receptor blockade (e.g., 3-30 μM) without confounding results from cell death. This makes it ideal for detailed pathway mapping experiments where high compound concentrations are required for sustained inhibition.

In Vivo Preclinical Validation of GPR34 as a Therapeutic Target for Neuropathic Pain

Compound 5e serves as a valuable chemical probe for in vivo proof-of-concept studies targeting neuropathic pain. Its validated antisensory activity in a mouse model at 10-20 mg/kg (i.p., twice daily) provides a clear benchmark for dosing and experimental design [1]. Researchers can use this compound to further dissect the role of GPR34 in pain pathways, differentiate its mechanism from other GPCRs implicated in pain, and potentially benchmark the efficacy of novel GPR34 antagonists in development.

Functional Selectivity Profiling of GPR34 Antagonists Using Orthogonal Assays

Given the observed disparity in its functional potency across the GloSensor cAMP (IC₅₀ = 0.680 μM) and Tango (IC₅₀ = 0.059 μM) assays [1], Compound 5e is a particularly useful reference compound for studying biased signaling or functional selectivity at the GPR34 receptor. Its unique assay-dependent profile can be used as a benchmark to characterize novel GPR34 antagonists and to understand how different chemical scaffolds may differentially stabilize receptor conformations that preferentially couple to specific downstream signaling pathways.

Use as a Reference Compound for Structure-Activity Relationship (SAR) Studies on Novel GPR34 Antagonists

Compound 5e represents a defined, well-characterized member of the (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivative class [1]. Its published synthetic route, potency values, and selectivity data make it an ideal reference standard for medicinal chemistry efforts aiming to optimize this scaffold. New analogs can be directly compared against 5e to assess improvements in potency, metabolic stability, or in vivo efficacy, providing a clear baseline for SAR progression.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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